molecular formula C10H7NOS B1320473 3-Thiazol-2-yl-benzaldehyde CAS No. 885465-97-4

3-Thiazol-2-yl-benzaldehyde

Cat. No. B1320473
CAS RN: 885465-97-4
M. Wt: 189.24 g/mol
InChI Key: YJMGIEKCDQXKKZ-UHFFFAOYSA-N
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Description

3-Thiazol-2-yl-benzaldehyde is a heterocyclic compound with the empirical formula C10H7NOS and a molecular weight of 189.23 . It is a solid in form .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 3-Thiazol-2-yl-benzaldehyde, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 3-Thiazol-2-yl-benzaldehyde consists of a benzene ring attached to a thiazole ring via a formyl group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

3-Thiazol-2-yl-benzaldehyde is a solid . It has a SMILES string representation of O=Cc1cccc(c1)-c2nccs2 .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

Thiazole derivatives, including 3-Thiazol-2-yl-benzaldehyde, have been recognized for their antimicrobial properties. They are used in the synthesis of compounds like sulfathiazole, which is known for its effectiveness against bacterial infections .

Agriculture: Agrochemicals

In the agricultural sector, thiazole compounds are utilized to create agrochemicals that protect crops from fungal and bacterial diseases, thereby enhancing yield and quality .

Industrial Applications: Photographic Sensitizers

The unique properties of thiazole derivatives make them suitable as photographic sensitizers. They play a crucial role in improving the sensitivity of photographic films to light .

Medical Research: Anticancer Agents

Thiazole derivatives are being studied for their potential use in cancer treatment. Compounds like tiazofurin have shown promise as anticancer agents, indicating the potential of 3-Thiazol-2-yl-benzaldehyde in this field .

Neurological Disorders: Anti-Alzheimer’s Research

Research has indicated that thiazole derivatives can have anti-Alzheimer’s effects. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them candidates for drug development .

Cardiovascular Health: Antihypertensive Drugs

Thiazole derivatives are also explored for their antihypertensive activities. They may contribute to the development of new medications that help manage high blood pressure .

Antioxidant Development

The antioxidant properties of thiazole derivatives are leveraged in the development of drugs that protect the body from oxidative stress, which is implicated in various chronic diseases .

Hepatoprotective Drugs

Some thiazole derivatives exhibit hepatoprotective activities, suggesting that 3-Thiazol-2-yl-benzaldehyde could be used in creating medications that help in the treatment of liver diseases .

Safety and Hazards

3-Thiazol-2-yl-benzaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation and is harmful if swallowed . It also causes skin and serious eye irritation .

Future Directions

The future directions for 3-Thiazol-2-yl-benzaldehyde and other thiazole derivatives could involve further exploration of their diverse biological activities . This could include developing new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

3-(1,3-thiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMGIEKCDQXKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594486
Record name 3-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiazol-2-yl-benzaldehyde

CAS RN

885465-97-4
Record name 3-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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